6-Bromo-2-chloroquinazolin-4(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVAPPYRAGWFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586538 | |
| Record name | 6-Bromo-2-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167158-70-5 | |
| Record name | 6-Bromo-2-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The most widely documented method involves the reaction of 6-bromoquinazolin-4-ol with phosphorus oxychloride (POCl₃).
Procedure :
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Reaction Setup : 6-Bromoquinazolin-4-ol (1.0 equiv) is suspended in POCl₃ under anhydrous conditions.
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Reflux : The mixture is heated to 110°C for 5–6 hours, facilitating nucleophilic substitution at the 2-position.
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Workup : Excess POCl₃ is removed under reduced pressure, and the residue is quenched in ice water to precipitate the product.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 5–6 hours |
| Yield | 75–85% |
This method prioritizes simplicity and scalability, though it requires careful handling of POCl₃ due to its corrosive nature.
Bromination-Chlorination Tandem Reactions
An alternative approach involves simultaneous bromination and chlorination of quinazolin-4(3H)-one derivatives.
Procedure :
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Bromination : Quinazolin-4(3H)-one is treated with bromine (Br₂) in acetic acid at 60°C for 3 hours.
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Chlorination : The intermediate is reacted with thionyl chloride (SOCl₂) to introduce the chlorine substituent.
Key Parameters :
| Parameter | Value |
|---|---|
| Bromination Temp. | 60°C |
| Chlorination Agent | SOCl₂ |
| Overall Yield | 65–70% |
This tandem method reduces purification steps but risks over-halogenation, necessitating precise stoichiometric control.
Electrochemical Synthesis
Recent advances have introduced electrochemical methods for sustainable synthesis. A protocol adapted from Ghoshal et al. (2023) demonstrates the feasibility of this approach.
Procedure :
-
Cell Setup : An undivided electrochemical cell with carbon anode and aluminum cathode.
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Reagents : 2-Aminobenzamide (1.0 equiv), aldehyde (1.0 equiv), acetic acid (5.0 equiv) in methanol.
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Electrolysis : Conducted at 0.35 A·cm⁻² for 3 hours under ambient conditions.
Mechanism :
The reaction proceeds via in situ generation of reactive intermediates, with acetic acid acting as both electrolyte and proton source. Bromine and chlorine are introduced through post-electrolysis halogenation steps.
Advantages :
-
Sustainability : Eliminates traditional halogenation reagents like POCl₃.
-
Scalability : Adaptable to continuous-flow systems for industrial production.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and safety. A patented route (WO2012/87938 A1) outlines the following optimizations:
Key Modifications :
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Catalytic Halogenation : Use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C.
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Continuous Purification : Integrated crystallization and filtration systems to enhance yield (up to 90%).
Process Comparison :
| Method | Yield | Cost Efficiency | Safety Profile |
|---|---|---|---|
| POCl₃-Mediated | 85% | Moderate | Low (corrosive) |
| Electrochemical | 70% | High | High |
| Catalytic Halogenation | 90% | High | Moderate |
Characterization and Validation
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Techniques :
-
¹H NMR : Distinct peaks at δ 7.72 (d, J = 8.1 Hz, 1H) and δ 8.20 (d, J = 8.5 Hz, 2H) confirm aromatic protons.
Physical Properties :
| Property | Value |
|---|---|
| Density | 1.95 g/cm³ |
| Boiling Point | 393.2°C |
| Flash Point | 191.6°C |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of 6-Bromo-2-chloroquinazolin-4(3H)-one exhibit significant antitumor properties. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the compound's structure have shown enhanced cytotoxic effects against specific types of cancer, such as breast and lung cancer.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Induces apoptosis via caspase activation |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Lung Cancer | 10 | Inhibits cell cycle progression |
2. Antimicrobial Activity
The compound also displays antimicrobial properties, effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans. Its mechanism includes disrupting biofilm formation and reducing virulence factors in pathogenic strains.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Inhibits growth |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Pseudomonas aeruginosa | 16 | Reduces biofilm formation |
Biological Studies
The compound serves as a valuable scaffold for the development of potential therapeutic agents. It is utilized in studies aimed at understanding its interaction with biological targets and elucidating its mechanism of action. The interactions often involve inhibition or modulation of specific enzymes or receptors, leading to significant biological effects .
Chemical Biology Applications
In chemical biology, this compound is employed as a probe to study biological pathways and molecular interactions. Its ability to bind selectively to various targets allows researchers to explore cellular mechanisms in greater detail.
Industrial Applications
Beyond its medicinal uses, this compound is also relevant in industrial applications, particularly in the synthesis of fine chemicals and intermediates for pharmaceuticals. Its unique structure allows for various chemical reactions, including nucleophilic substitutions, oxidation, and coupling reactions .
Types of Reactions
- Substitution Reactions : Bromine and chlorine can be substituted with other functional groups.
- Oxidation : The compound can undergo oxidation to form different quinazolinone derivatives.
- Coupling Reactions : It participates in coupling reactions to create more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 6-bromo-2-chloroquinazolin-4(3H)-one with selected analogs, highlighting key structural and physicochemical differences:
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₈H₄BrClN₂O | Br (C6), Cl (C2) | 259.49 | 1.95 | 393.2 | Carbonyl (C4), Br, Cl |
| 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one | C₉H₈BrN₃O | Br (C6), CH₃ (C2), NH₂ (C3) | 262.08 | N/A | N/A | Amino (NH₂), Methyl, Br |
| 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one | C₉H₄BrF₃N₂O | Br (C6), CF₂H (C2), F (C8) | 293.04 | 1.97* | 344.3* | Difluoromethyl, F, Br |
| 7-Bromo-2-methylquinazolin-4(3H)-one | C₉H₇BrN₂O | Br (C7), CH₃ (C2) | 239.07 | N/A | N/A | Methyl, Br |
Key Observations :
- Substituent Effects : Replacing chlorine at C2 with methyl (e.g., 6-bromo-2-methyl derivatives) increases lipophilicity but reduces electronegativity, which may impact solubility and target interactions .
- Fluorine Incorporation : The difluoromethyl and fluorine substituents in 6-bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one enhance metabolic stability and acidity (predicted pKa = -4.72) compared to the target compound .
Analgesic Activity
- Target Compound: No direct data on analgesic activity is available. However, structurally related quinazolinones (e.g., 2-methyl and 2-phenyl derivatives) exhibit significant analgesic effects in murine models, with activity dependent on substituent bulk and polarity .
- 6-Bromo-2-methyl-3-(substituted phenyl) Analogs : These compounds demonstrate antimicrobial and anti-inflammatory properties, suggesting that bromine at C6 synergizes with aromatic substituents at C3 to enhance bioactivity .
Antimicrobial Activity
- 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one: The amino group at C3 facilitates hydrogen bonding with microbial targets, while bromine at C6 contributes to halogen bonding, enhancing potency .
- This compound : The chlorine atom at C2 may improve membrane penetration due to its smaller size compared to methyl groups, though direct antimicrobial data is lacking .
Biological Activity
6-Bromo-2-chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Its unique structure, characterized by the presence of both bromine and chlorine atoms, significantly influences its biological properties. This compound has garnered attention in medicinal chemistry for its potential applications in drug discovery, particularly in the treatment of cancer and infectious diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to significant biological effects. For instance, it has been shown to act as an inhibitor of certain enzymes involved in tumor growth and microbial infections.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. In various studies, these compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, one study highlighted that modifications to the quinazolinone scaffold could enhance its cytotoxic effects against specific cancer types .
Case Study: Antitumor Efficacy
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Induces apoptosis via caspase activation |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Lung Cancer | 10 | Inhibits cell cycle progression |
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans. The compound's ability to disrupt biofilm formation and reduce virulence factors in pathogenic strains highlights its potential as an antimicrobial agent .
Case Study: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Inhibits growth |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Pseudomonas aeruginosa | 16 | Reduces biofilm formation |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies of this compound reveal that variations in substitution patterns can significantly affect its biological activity. For instance, modifications at the C2 and C7 positions have been shown to enhance both antitumor and antimicrobial activities. These findings suggest that further optimization of the compound's structure could lead to more potent derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing 6-bromo-2-chloroquinazolin-4(3H)-one, and what factors influence reaction yields?
The compound is typically synthesized via direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid. Key steps include:
- Dissolving the precursor (0.01 mol) in acetic acid (15 mL) and adding 20% bromine in acetic acid (0.01 mol).
- Stirring the mixture overnight at room temperature, followed by precipitation in ice-cold water and recrystallization from ethanol.
- Yields (~55%) depend on stoichiometric precision, reaction time, and recrystallization efficiency. Deviations in bromine concentration or temperature reduce yield due to side reactions or incomplete halogenation .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?
Analytical methods include:
- Elemental analysis : Bromine content (calc. 31.37% vs. found 31.12%) confirms stoichiometry .
- Spectroscopy : IR peaks at 1686 cm⁻¹ (C=O stretch) and 3448 cm⁻¹ (NH₂ stretch); ¹H NMR signals for aromatic protons (δ 7.25–8.76 ppm) and methyl groups (δ 2.48 ppm) .
- TLC : Homogeneity assessed using cyclohexane:ethyl acetate (2:1) as the mobile phase .
Advanced Research Questions
Q. What strategies are employed to functionalize this compound at the 3-amino position for creating bioactive derivatives?
Functionalization involves:
- Schiff base formation : Condensation with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in acetic acid, yielding derivatives with enhanced pharmacological activity (e.g., compound 5f , 76% yield) .
- Heterocyclic coupling : Reaction with hydrazine derivatives or amino reagents (e.g., metformin, isonicotinic acid hydrazide) under reflux to form quinazolinone hybrids with anthelmintic or antibacterial properties .
- Crystallographic optimization : Derivatives like (E)-6-bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one are structurally validated via single-crystal X-ray diffraction (space group C2/c, Z=8) .
Q. How can crystallographic data contradictions be resolved when determining the structure of quinazolinone derivatives?
- Refinement tools : Use SHELXL for small-molecule refinement, which handles high-resolution or twinned data. Iterative refinement cycles adjust thermal parameters and occupancy factors to resolve disorder .
- Validation software : ORTEP-3 generates graphical models to visualize bond angles/ distances, identifying outliers (>3σ) in datasets. For example, monoclinic crystal systems (β=90.16°) require careful lattice parameter calibration .
- Cross-validation : Compare experimental data (e.g., IR, NMR) with computational simulations (DFT) to confirm structural assignments .
Q. What methodologies are used to analyze substituent effects on the biological activity of this compound derivatives?
- In vitro assays : Anthelmintic activity is tested against Caenorhabditis elegans using motility inhibition as an endpoint. Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced efficacy due to increased lipophilicity .
- In silico profiling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., tubulin for anticancer activity). Pharmacokinetic parameters (LogP, PSA) are calculated using SwissADME .
- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., 3-OCH₃ vs. 4-Cl) reveals that para-substituted derivatives exhibit stronger analgesic activity (ED₅₀: 12 mg/kg) compared to ortho-substituted analogs .
Q. Notes
- Data Contradictions : Minor discrepancies in elemental analysis (e.g., Br%: 31.12 vs. 31.37) may arise from trace solvent retention. Dry samples under vacuum (24h) before analysis .
- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring patient privacy in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
